Bienvenue dans la boutique en ligne BenchChem!

2-hydroxy-N-[3-(propan-2-yl)phenyl]acetamide

Lipophilicity logP Drug-likeness

2-Hydroxy-N-[3-(propan-2-yl)phenyl]acetamide (CAS 1155530-57-6) is a monosubstituted N-aryl glycolamide (2-hydroxyacetamide) bearing a meta-isopropyl substituent on the phenyl ring. The compound has molecular formula C₁₁H₁₅NO₂, molecular weight 193.24 g/mol, and is commercially supplied at 95% purity (MDL MFCD12137938).

Molecular Formula C11H15NO2
Molecular Weight 193.246
CAS No. 1155530-57-6
Cat. No. B2736738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-hydroxy-N-[3-(propan-2-yl)phenyl]acetamide
CAS1155530-57-6
Molecular FormulaC11H15NO2
Molecular Weight193.246
Structural Identifiers
SMILESCC(C)C1=CC(=CC=C1)NC(=O)CO
InChIInChI=1S/C11H15NO2/c1-8(2)9-4-3-5-10(6-9)12-11(14)7-13/h3-6,8,13H,7H2,1-2H3,(H,12,14)
InChIKeyLUISSLQHLUDFIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxy-N-[3-(propan-2-yl)phenyl]acetamide (CAS 1155530-57-6): Structural Identity, Physicochemical Profile, and Procurement Specifications


2-Hydroxy-N-[3-(propan-2-yl)phenyl]acetamide (CAS 1155530-57-6) is a monosubstituted N-aryl glycolamide (2-hydroxyacetamide) bearing a meta-isopropyl substituent on the phenyl ring . The compound has molecular formula C₁₁H₁₅NO₂, molecular weight 193.24 g/mol, and is commercially supplied at 95% purity (MDL MFCD12137938) . Its core scaffold—the 2-hydroxyacetamide moiety—is recognized in the medicinal chemistry literature as a versatile intermediate for biolabile prodrug design, with the substitution pattern at the amide nitrogen critically determining both chemical stability and enzymatic hydrolysis rates [1]. The compound presents two hydrogen bond donors (the α-hydroxyl and secondary amide NH) and two hydrogen bond acceptors, yielding a computed logP of approximately 1.64 and an Fsp³ value of 0.36 .

Why Generic Substitution Fails for 2-Hydroxy-N-[3-(propan-2-yl)phenyl]acetamide: Non-Linear Structure–Property Relationships in N-Aryl Glycolamides


The 2-hydroxyacetamide scaffold is exquisitely sensitive to N-substitution pattern: monosubstituted glycolamide esters display plasma hydrolysis half-lives of 168–809 seconds in 80% human plasma, approximately 3- to 24-fold slower than their N,N-disubstituted counterparts (7–83 seconds), with the latter additionally diverging in hydrolysis product profile (aspirin vs. salicylate ester formation) [1]. At the functional group level, replacement of the α-hydroxyl with chlorine (as in 2-chloro-N-(3-isopropylphenyl)acetamide, CAS 630121-40-3) increases computed logP by approximately 1.46 units (from ~1.64 to ~3.1) and reduces topological polar surface area from ~49.3 Ų to ~29.1 Ų, fundamentally altering membrane permeability predictions [2]. Deletion of the meta-isopropyl group (glycolanilide, CAS 4746-61-6) reduces logP from ~1.64 to ~0.70—a 0.94 log unit drop representing a nearly 9-fold decrease in octanol-water partition coefficient . Procurement of an incorrect positional isomer (ortho- or para-isopropyl) or a halogen-substituted analog without confirming CAS 1155530-57-6 introduces unquantified differences in hydrogen bonding, lipophilicity, and metabolic handling that cannot be assumed interchangeable.

Quantitative Differentiation Evidence for 2-Hydroxy-N-[3-(propan-2-yl)phenyl]acetamide: Head-to-Head Comparator Data


Lipophilicity Modulation: logP Comparison of 2-Hydroxy-N-[3-(propan-2-yl)phenyl]acetamide vs. Chloro Analog vs. Unsubstituted Glycolanilide

The target compound exhibits a computed logP of approximately 1.64 , positioning it in the optimal range for oral absorption (logP 1–3) per Lipinski guidelines. In contrast, 2-chloro-N-(3-isopropylphenyl)acetamide (CAS 630121-40-3) displays a computed XlogP of 3.1 , exceeding the recommended upper boundary and predicting reduced aqueous solubility. The unsubstituted parent scaffold, glycolanilide (2-hydroxy-N-phenylacetamide, CAS 4746-61-6), has an experimentally determined log Kow of 0.71 , falling below the optimal lipophilicity window and predicting poor membrane partitioning. The meta-isopropyl substituent thus provides a 0.94 log unit increase over the unsubstituted scaffold without overshooting into excessively lipophilic territory seen with halo-substituted analogs.

Lipophilicity logP Drug-likeness Membrane permeability

Hydrogen Bond Donor Capacity: Structural Differentiation from N-(3-Isopropylphenyl)acetamide

The target compound possesses two hydrogen bond donors (HBD)—the α-hydroxyl group (–CH₂OH) and the secondary amide NH—as confirmed by the Fluorochem datasheet . The des-hydroxy analog, N-(3-isopropylphenyl)acetamide (CAS 7766-63-4), contains only one HBD (amide NH) [1]. This additional HBD in the target compound increases topological polar surface area (TPSA) from approximately 29 Ų (amide only) to approximately 49.3 Ų, a 70% increase that predicts substantially different aqueous solubility and membrane permeation behavior. The hydroxyl group also enables intermolecular hydrogen bonding networks of the type documented in glycolanilide polymorphs, where the α-hydroxyl forms one-dimensional chains via amide carbonyl interactions, directly influencing solid-state stability and crystallization behavior [2].

Hydrogen bonding Solubility Crystal engineering Receptor binding

Plasma Hydrolysis Kinetics: Monosubstituted vs. N,N-Disubstituted Glycolamide Ester Prodrugs—A >20-Fold Half-Life Differential

When esterified as prodrugs of carboxylic acid drugs, monosubstituted glycolamide esters (the class to which derivatives of the target compound belong) exhibit plasma hydrolysis half-lives of 168–809 seconds in 80% human plasma at 37°C and pH 7.4, as demonstrated in a systematic study of 6-methoxy-2-naphthylacetic acid (6-MNA) glycolamide prodrugs [1]. In the same study, chemically more stable N,N-disubstituted glycolamide esters displayed substantially faster enzymatic cleavage with half-lives of only 7–83 seconds [1]. This represents a 3- to 24-fold difference in hydrolysis rate depending on specific N-substitution. Furthermore, Bundgaard and Nielsen established that monosubstituted glycolamide esters of aspirin hydrolyze exclusively to salicylic acid esters, whereas N,N-disubstituted esters generate both aspirin and salicylate esters, demonstrating divergent product selectivity . The target compound, as a monosubstituted glycolamide, is the requisite precursor for synthesizing ester prodrugs with this slower-release, salicylate-selective hydrolysis profile.

Prodrug design Plasma stability Enzymatic hydrolysis Pharmacokinetics

Topological Polar Surface Area (TPSA) and Predicted Membrane Permeability: Target vs. 2-Chloro Analog

The target compound has a topological polar surface area (TPSA) of approximately 49.3 Ų, derived from its two hydrogen bond donors (OH and NH) and two hydrogen bond acceptors [1]. This value falls well within the established threshold for oral bioavailability (TPSA < 140 Ų) and below the blood-brain barrier penetration threshold (TPSA < 60–70 Ų). In contrast, 2-chloro-N-(3-isopropylphenyl)acetamide (CAS 630121-40-3) has a reported TPSA of only 29.1 Ų , a reduction of 20.2 Ų (41% decrease). While both TPSA values are compatible with oral absorption, the 20.2 Ų differential predicts measurably different membrane permeation rates and biodistribution patterns. According to the Veber rules, compounds with TPSA ≤ 140 Ų and ≤10 rotatable bonds generally exhibit good oral bioavailability; the target compound's TPSA of ~49 Ų with 3 rotatable bonds places it in a distinctly different permeability category from the chloro analog.

TPSA Membrane permeability Blood-brain barrier Oral absorption

Synthetic Versatility via Terminal Hydroxyl Group: Derivatization Pathways Unavailable to Chloro and Bromo Analogs

The α-hydroxyl group (–CH₂OH) of the target compound provides a nucleophilic handle for esterification, etherification, and oxidation reactions that is entirely absent in the 2-chloro and 2-bromo analogs where this position is occupied by halogen leaving groups . Specifically, the hydroxyl group enables direct ester conjugate formation with carboxylic acid drugs to generate monosubstituted glycolamide ester prodrugs—a well-established prodrug strategy validated for non-steroidal anti-inflammatory drugs (NSAIDs), aspirin, and other carboxylic acid agents [1]. In contrast, 2-chloro-N-(3-isopropylphenyl)acetamide (CAS 630121-40-3) and 2-bromo-N-(3-isopropylphenyl)acetamide (CAS 1342772-41-1) are electrophilic at the α-carbon, undergoing nucleophilic substitution reactions rather than esterification. This fundamental mechanistic divergence means these halogenated analogs cannot serve as precursors for glycolamide ester prodrugs; they instead function as alkylating agents or SN2 electrophiles in entirely different synthetic sequences.

Synthetic intermediate Prodrug conjugation Esterification Building block

Safety and Handling Profile: Documented GHS Hazard Classification vs. Uncharacterized Analogs

The target compound carries a documented GHS07 hazard classification with explicit hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation), with Signal Word 'Warning' as per the Fluorochem Safety Data Sheet . Comprehensive precautionary statements (P260, P264, P270, P271, P280, P301+P310, P304+P340, P305+P351+P338, and others) are available, enabling proper risk assessment and laboratory handling protocol development . For the 2-chloro and 2-bromo analogs, comparable detailed GHS classifications from authoritative vendor SDS documentation are not uniformly available in the public domain, introducing uncertainty in safety assessment. The chloro analog, in particular, carries additional theoretical alkylation hazard due to the electrophilic α-chloro group, but this risk is not systematically quantified in published SDS documentation .

Safety data GHS classification Handling requirements Laboratory safety

Validated Application Scenarios for 2-Hydroxy-N-[3-(propan-2-yl)phenyl]acetamide Based on Differential Evidence


Synthesis of Monosubstituted Glycolamide Ester Prodrugs with Sustained-Release Plasma Hydrolysis Kinetics (t½ 168–809 s)

The target compound serves as the essential amine precursor for synthesizing glycolamide ester prodrugs of carboxylic acid therapeutic agents. When esterified with acidic drugs (e.g., NSAIDs, carboxylic acid-containing enzyme inhibitors), the resulting monosubstituted glycolamide esters exhibit plasma half-lives of 168–809 seconds in 80% human plasma—a 3- to 24-fold slower release profile compared to N,N-disubstituted glycolamide esters (7–83 s) [1]. This intermediate release rate is therapeutically significant for agents where both rapid N,N-disubstituted cleavage (potentially causing Cmax spikes) and excessively slow hydrolysis are undesirable. The established Bundgaard-Nielsen prodrug strategy requires a monosubstituted glycolamide with a primary hydroxyl group; the target compound uniquely combines this functionality with a meta-isopropyl substituent that modulates lipophilicity (logP ~1.64) within the oral absorption window .

Structure-Activity Relationship (SAR) Studies Requiring a Glycolamide Scaffold with Intermediate Lipophilicity and Dual Hydrogen Bond Donor Capacity

For medicinal chemistry campaigns exploring N-aryl glycolamide SAR, the target compound provides a precisely balanced physicochemical profile: logP ~1.64 (within the optimal 1–3 range for oral drug-likeness), TPSA ~49.3 Ų (compatible with both oral absorption and potential CNS penetration), and two hydrogen bond donors enabling specific protein-ligand interactions [1]. This profile cannot be replicated by: (a) the des-hydroxy analog N-(3-isopropylphenyl)acetamide (1 HBD, lower TPSA), (b) the 2-chloro analog (logP 3.1, TPSA 29.1 Ų, no HBD at α-position), or (c) unsubstituted glycolanilide (logP 0.71, no isopropyl group for hydrophobic pocket occupancy) . The compound thus occupies a unique and non-substitutable position in systematic SAR matrix studies exploring the interplay of lipophilicity, hydrogen bonding, and steric parameters at the N-aryl position.

Crystal Engineering and Polymorph Screening Leveraging the α-Hydroxyl Hydrogen Bond Network

The α-hydroxyl group of the target compound participates in intermolecular hydrogen bonding networks analogous to those characterized in glycolanilide polymorphs, where the hydroxyl forms one-dimensional chains through amide carbonyl interactions, giving rise to two distinct crystalline forms with different solid-state stability [1]. The meta-isopropyl substituent adds steric bulk that may modulate packing arrangements relative to the unsubstituted scaffold, creating opportunities for novel co-crystal and polymorph discovery. This application is inaccessible to the 2-chloro and 2-bromo analogs, which lack the hydroxyl hydrogen bond donor and instead present halogen bond donor sites with fundamentally different supramolecular synthon preferences .

Procurement for Regulated Laboratory Environments Requiring Complete GHS-Compliant Safety Documentation

In GLP-compliant, institutional safety-reviewed, or industrial R&D laboratory settings, the target compound (CAS 1155530-57-6) is supplied with complete GHS classification (GHS07 Warning; H302, H315, H319, H335) and comprehensive P-statement handling guidance through vendors such as Fluorochem [1]. This documented safety profile enables rapid chemical hygiene plan integration and institutional review board (or equivalent) approval without additional in-house hazard characterization. In contrast, procurement of less thoroughly documented analogs (e.g., 2-bromo or 2-chloro derivatives lacking formal SDS) may trigger safety review delays, additional testing requirements, or rejection by institutional chemical approval workflows .

Quote Request

Request a Quote for 2-hydroxy-N-[3-(propan-2-yl)phenyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.